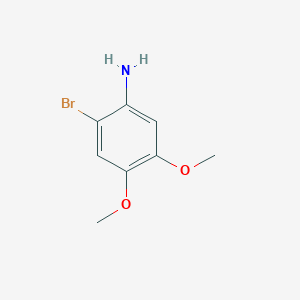

2-Bromo-4,5-dimethoxyaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPJGMHMEFSPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328803 | |

| Record name | 2-Bromo-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16791-41-6 | |

| Record name | 2-Bromo-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Synthetic Intermediate

The strategic placement of the bromo, amino, and methoxy (B1213986) functional groups on the benzene (B151609) ring makes 2-Bromo-4,5-dimethoxyaniline a highly valuable and reactive building block in organic synthesis. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom and the amino group provide key sites for a wide range of chemical transformations.

The synthesis of this compound itself is typically achieved through the bromination of 3,4-dimethoxyaniline (B48930). This process involves reacting 3,4-dimethoxyaniline with a brominating agent, such as N-bromosuccinimide or bromine, in a suitable solvent like acetic acid or methanol (B129727). mdma.chgoogle.com

Once synthesized, this intermediate can undergo a variety of reactions. The amino group can be readily diazotized and substituted, or it can participate in coupling reactions. The bromine atom is a prime site for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. biosynth.comcardiff.ac.uk These reactions are fundamental in building the carbon skeleton of more complex molecules.

The presence of the two methoxy groups not only influences the reactivity of the aromatic ring but can also be demethylated to provide hydroxyl groups, which can then be further functionalized. This multi-functionality allows for a stepwise and controlled construction of target molecules with high precision.

Role in the Development of Complex Organic Architectures

Established Synthetic Pathways and Chemical Precursors

Traditional methods for synthesizing this compound primarily rely on well-understood organic reactions, including alkylation, hydrolysis, and bromination of readily available precursors.

Alkylation and Hydrolysis Approaches

One established method for preparing this compound involves a two-step process of alkylation followed by hydrolysis. biosynth.com A common starting material for this type of synthesis is 3,4-dimethoxybenzaldehyde (B141060), which can be derived from the more accessible vanillin. mdma.ch The synthesis can also begin with 3,5-dimethoxyaniline (B133145), which undergoes a highly regioselective Friedel-Crafts alkylation to introduce a substituent at the para position. researchgate.net

A described synthetic pathway involves the reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid. google.com This initial bromination step yields 2-bromo-4,5-dimethoxybenzaldehyde (B182550). Subsequent reactions would then be required to convert the aldehyde functional group to an amine to arrive at the final product. Another approach starts with 4,5-dimethoxyaniline, which is then brominated to produce this compound.

A specific, though less direct, two-step process has been described that begins with the preparation of dimethylformamide (DMF) from methyl iodide and formaldehyde. In the subsequent step, acetyl chloride reacts with 2-bromoethanol (B42945) in this DMF to produce this compound. biosynth.com

Bromination of Dimethoxybenzaldehydes

A principal and widely utilized strategy for the synthesis of precursors to this compound is the direct bromination of dimethoxybenzaldehydes. The most common precursor is 3,4-dimethoxybenzaldehyde (veratraldehyde). mdma.chsunankalijaga.org

The bromination of 3,4-dimethoxybenzaldehyde is typically an electrophilic aromatic substitution reaction. sunankalijaga.org Various brominating agents and solvent systems have been explored to optimize this conversion to 2-bromo-4,5-dimethoxybenzaldehyde. A common method involves the use of bromine in acetic acid. mdma.chgoogle.com By substituting methanol (B129727) for acetic acid as the solvent, a high yield of 90-92% for 2-bromo-4,5-dimethoxybenzaldehyde has been reported. mdma.ch Another approach utilizes potassium bromate (B103136) (KBrO₃) in an acidic medium as an in-situ source of bromine, which is considered a safer alternative to using molecular bromine directly. sunankalijaga.orgsunankalijaga.org

The reaction conditions for the bromination of 3,4-dimethoxybenzaldehyde have been studied to maximize yield and purity. For instance, reacting 3,4-dimethoxybenzaldehyde with bromine in glacial acetic acid at 20-30°C for 6 hours has been shown to produce 2-bromo-4,5-dimethoxybenzaldehyde in 86.5% yield. google.com

| Starting Material | Brominating Agent | Solvent | Yield of 2-bromo-4,5-dimethoxybenzaldehyde |

| 3,4-dimethoxybenzaldehyde | Bromine | Methanol | 90-92% mdma.ch |

| 3,4-dimethoxybenzaldehyde | KBrO₃/Acid | - | 82.03% sunankalijaga.orgsunankalijaga.org |

| 3,4-dimethoxybenzaldehyde | Bromine | Acetic Acid | 86.5% google.com |

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for environmentally benign chemical processes, research has focused on developing advanced and sustainable methods for synthesizing aromatic amines like this compound.

Bio-based Routes from Lignin-Derived Monomers

A promising sustainable approach involves the use of lignin (B12514952), a major component of lignocellulosic biomass and the largest source of biorenewable aromatics. uantwerpen.be Lignin can be depolymerized to produce a mixture of para-substituted guaiacols and syringols, such as 4-propylguaiacol. uantwerpen.be

A novel synthetic strategy has been developed to convert these lignin-derived monomers into valuable 3,4-dialkoxyanilines. uantwerpen.be This process involves an O-alkylation of the lignin monomer, followed by a benzylic oxidation and a Beckmann rearrangement to introduce the amino group. uantwerpen.be This method is advantageous as it avoids the use of hazardous nitration reactions, which are common in traditional aromatic amine synthesis. uantwerpen.be The synthesis of this compound from these bio-based anilines would then require an additional bromination step. uantwerpen.be This bio-based route is notable for utilizing all carbon atoms from the starting monomer and employing inexpensive bulk chemicals. uantwerpen.be

Green Chemistry Metrics and Environmental Assessment of Synthetic Routes

The "greenness" of different synthetic pathways to dialkoxyanilines, including the precursor to this compound, has been evaluated using green chemistry metrics. uantwerpen.be These assessments compare bio-based routes with traditional petrochemical-based syntheses. uantwerpen.be

The bio-based approach starting from lignin-derived monomers is considered more environmentally friendly primarily because it avoids the use of nitric acid for nitration, a process known for its potential hazards. uantwerpen.be Furthermore, the use of visible light-mediated reactions is an emerging green chemistry technique for halogenation, offering a low-toxic and mild-condition alternative to traditional methods. researchgate.net The development of catalytic systems for cross-coupling reactions in aqueous media, such as the Buchwald-Hartwig amination, also contributes to greener synthetic processes by reducing the reliance on volatile organic solvents. rsc.org

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors, while minimizing reaction times and energy consumption.

In the bromination of 3,4-dimethoxybenzaldehyde, substituting methanol for acetic acid as the solvent not only improved the yield but also presented a milder reaction profile on a laboratory scale. mdma.ch Scale-up studies for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde using KBrO₃ have investigated the impact of varying the mass of the starting veratraldehyde, with results showing that a 1.0-gram scale provided the highest yield. sunankalijaga.orgsunankalijaga.org

For coupling reactions involving brominated compounds, microwave irradiation has been shown to be an effective tool for accelerating reaction rates. For example, the reaction of 2-bromobenzaldehydes with other reagents can be significantly expedited using microwave heating in the presence of a base. researchgate.net The choice of catalyst and base is also critical. In Povarov-type reactions for synthesizing quinoline (B57606) structures, a catalyst load of 30 mol% of BF₃·MeOH in acetonitrile (B52724) at 82°C was found to be optimal. scispace.com Similarly, in Buchwald-Hartwig amination reactions, the combination of specific palladium catalysts and phosphine (B1218219) ligands, along with the choice of base, has a significant impact on the reaction efficiency. rsc.org

| Reaction Type | Key Optimization Parameters | Outcome |

| Bromination of 3,4-dimethoxybenzaldehyde | Solvent (Methanol vs. Acetic Acid) | Higher yield and milder reaction in methanol. mdma.ch |

| Bromination with KBrO₃ | Scale of starting material | Optimal yield at 1.0g scale of veratraldehyde. sunankalijaga.orgsunankalijaga.org |

| Coupling Reactions | Heating Method (Microwave) | Accelerated reaction times. researchgate.net |

| Povarov Reaction | Catalyst Load, Solvent, Temperature | Optimized conditions found for specific catalyst and solvent system. scispace.com |

| Buchwald-Hartwig Amination | Catalyst, Ligand, Base | Crucial for reaction efficiency. rsc.org |

Chemical Reactivity and Transformations of 2 Bromo 4,5 Dimethoxyaniline

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benzene (B151609) ring in 2-bromo-4,5-dimethoxyaniline, due to the presence of the strongly activating amino and methoxy (B1213986) groups, facilitates electrophilic aromatic substitution reactions. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, the existing substitution pattern, with the bromine at the 2-position and methoxy groups at the 4- and 5-positions, influences the regioselectivity of further substitutions.

The amino group is a powerful activating group, but its directing effect can be modulated by converting it into a less activating group, such as an amide. This strategy is often employed to achieve monosubstitution and prevent polysubstitution, which can be a challenge due to the high reactivity of the aniline (B41778) ring. For instance, acylation of the amino group to form an acetamide (B32628) can temper its activating effect and sterically hinder the ortho positions, favoring substitution at the para position. youtube.com

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution for this electron-rich system, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For this to happen, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.com

In the case of this compound, the methoxy and amino groups are electron-donating, which disfavors classical SNAr reactions. However, the bromine atom can be displaced by strong nucleophiles under forcing conditions, or through mechanisms other than the typical addition-elimination pathway.

Cross-Coupling Reactions and Catalytic Transformations

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as an effective leaving group in these transformations.

Palladium-Catalyzed Amination

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. In this reaction, an aryl halide, such as this compound, is coupled with an amine in the presence of a palladium catalyst and a base. cmu.edu This reaction is highly versatile and tolerates a wide range of functional groups.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Ligands such as (o-biphenyl)P(t-Bu)2 and (o-biphenyl)PCy2 have been shown to be effective for the amination of various aryl halides. cmu.edu The use of Pd2(dba)3 as the palladium source is often essential for successful amination of aryl bromides. cmu.edu These reactions can often be carried out at room temperature. cmu.edu

Newer generations of palladium precatalysts, such as those supported by biaryl phosphine (B1218219) ligands like GPhos, have been developed to improve catalyst stability and broaden the scope of the reaction to include a variety of primary amines and aryl halides. mit.edu

Involvement in Carbazoles and Acridinium (B8443388) Cross-Coupling

This compound is a key building block in the synthesis of complex heterocyclic structures like carbazoles and acridinium salts. biosynth.com

Carbazole Synthesis: Palladium-catalyzed intramolecular cyclization of ortho-bromodiarylamines, which can be prepared from this compound, provides a route to substituted carbazoles. core.ac.ukuminho.pt For example, the palladium-catalyzed amination of a brominated benzothiophene (B83047) with this compound, followed by an intramolecular cyclization, can yield thieno[3,2-c]carbazoles. core.ac.uk

Acridinium Salt Synthesis: Acridinium salts are important photocatalysts, and their synthesis often involves the construction of the acridine (B1665455) core. nih.gov While direct involvement of this compound in the final cyclization to form the acridinium ring is less common, its derivatives can be utilized in multi-step syntheses. The general strategies for acridinium salt synthesis include the addition of organometallic nucleophiles to acridones or Friedel-Crafts reactions. nih.gov

Derivatization at the Amino Functionality

The primary amino group of this compound is a site of rich chemical reactivity, allowing for a wide range of derivatizations to modify the compound's properties and introduce new functionalities.

N-Alkylation and N-Acylation

N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides or by reductive amination. For instance, N-alkylation of the corresponding sulfonamide derivative of this compound has been accomplished using bromoethane, 2-chloroacetonitrile, ethyl 2-bromoacetate, and benzyl (B1604629) chloride. nih.gov

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. A common example is the reaction with acetic anhydride (B1165640) to produce N-(2-bromo-4,5-dimethoxyphenyl)acetamide. lookchem.com This acylation is often used as a protecting strategy in multi-step syntheses to moderate the reactivity of the aniline and to direct subsequent electrophilic substitution reactions. youtube.com

| Reaction Type | Reagent(s) | Product Type | Reference |

| N-Alkylation | Bromoethane | N-ethyl-N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | nih.gov |

| N-Alkylation | 2-Chloroacetonitrile | N-(2-bromo-4,5-dimethoxyphenyl)-N-(cyanomethyl)-4-methoxybenzenesulphonamide | nih.gov |

| N-Alkylation | Ethyl 2-bromoacetate | Ethyl N-(2-bromo-4,5-dimethoxyphenyl)-N-((4-methoxyphenyl)sulphonyl)glycinate | nih.gov |

| N-Alkylation | Benzyl chloride | N-benzyl-N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | nih.gov |

| N-Acylation | Acetic anhydride | N-(2-bromo-4,5-dimethoxyphenyl)acetamide | lookchem.com |

| N-Sulfonylation | 4-Methoxybenzenesulphonyl chloride | N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | tandfonline.com |

Formation of Schiff Bases and Related Imines

This compound serves as a versatile primary amine for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (–RC=N–). These are typically formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. scispace.com The formation of Schiff bases from this compound is a key transformation, leading to a wide array of derivatives with potential applications in various fields of chemistry.

The general reaction involves the nucleophilic addition of the amino group of this compound to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the imine. This reaction is often catalyzed by an acid or a base and may require heating.

A variety of aldehydes can be reacted with this compound to produce the corresponding Schiff bases. For instance, the reaction with substituted benzaldehydes is a common route. google.com The specific substituents on the aldehyde can influence the reaction conditions and the properties of the resulting Schiff base.

An example of a Schiff base derived from a related dimethoxyaniline is (Z)-N-(3-bromo-5-fluorobenzylidene)-2,5-dimethoxyaniline. mkuniversity.ac.in While this specific example does not use the 4,5-dimethoxy isomer, it illustrates the general synthetic strategy. Similarly, a study on the synthesis of (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol involved the condensation of 4-chloro-2,5-dimethoxyaniline (B1194742) with 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) in refluxing ethanol (B145695), yielding the desired Schiff base. scispace.com This highlights that the reaction conditions, such as the use of ethanol as a solvent and refluxing temperature, are effective for this type of transformation.

The synthesis of Schiff bases can also be a part of a multi-step reaction sequence. For example, a process for preparing Schiff base carbamate (B1207046) esters involves first reacting an appropriate benzaldehyde (B42025) with an aniline compound to form an intermediate Schiff base phenol, which is then reacted with methyl isocyanate. google.com

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Substituted Benzaldehyde | Schiff Base | Acid or base catalysis, heating may be required |

| 4-Chloro-2,5-dimethoxyaniline | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | Refluxing ethanol |

| Benzaldehyde | 3-Aminophenol | 3-Benzylideneaminophenyl methylcarbamate (after reaction with methyl isocyanate) | Not specified |

Regioselective Transformations and Control

Regioselectivity refers to the preference for a chemical reaction to occur at one position or orientation over another. In the context of this compound, controlling the regioselectivity of its transformations is crucial for synthesizing specific isomers and avoiding the formation of unwanted byproducts. The substituents on the aromatic ring, namely the bromine atom and the two methoxy groups, play a significant role in directing incoming reagents to a particular position.

The electron-donating methoxy groups and the amino group are ortho-, para-directing, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with steric hindrance, determines the outcome of electrophilic aromatic substitution and other reactions.

A notable example of a regioselective reaction is the Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145). A highly regioselective procedure has been developed to produce p-alkyl 3,5-dimethoxyanilines by reacting 3,5-dimethoxyaniline with aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. thieme-connect.comresearchgate.net This method demonstrates high regioselectivity, simplicity, and applicability to a range of aldehydes. thieme-connect.comresearchgate.net While this example does not directly involve this compound, it underscores the potential for achieving high regioselectivity in reactions of substituted anilines.

In the context of bromination, a practical procedure for the regioselective bromination of anilines has been developed using a catalytic amount of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O). sci-hub.se This method allows for the preferential monobromination of various aniline substrates. sci-hub.se The position of bromination is dictated by the existing substituents on the aniline ring. For anilines with activating groups, the bromine is typically introduced at the para position relative to the amino group if it is unsubstituted.

Furthermore, palladium-catalyzed reactions, such as the intramolecular Heck reaction, can exhibit high regioselectivity. For instance, the synthesis of various carboline and related heterocyclic structures has been achieved through Pd(0)-catalyzed intramolecular Heck reactions of bromoindoles substituted with arylamino groups. acs.org The success of these reactions often depends on the precise positioning of the reacting groups, highlighting the importance of regiocontrol in the starting materials.

In the synthesis of unsymmetrical acridines, a palladium-catalyzed one-pot amination/cyclization/aromatization reaction of 2-formylphenyl triflate and anilines has been reported. acs.org The choice of aniline, such as 3,5-dimethoxyaniline, influences the structure of the final acridine product, demonstrating regiocontrol in a multi-step synthesis. acs.org

Table 2: Factors Influencing Regioselectivity in Transformations of Substituted Anilines

| Factor | Description |

| Directing Effects of Substituents | Electron-donating groups (e.g., -OCH₃, -NH₂) are generally ortho, para-directing, while halogens (e.g., -Br) are also ortho, para-directing but deactivating. The combined effect of multiple substituents determines the position of electrophilic attack. |

| Steric Hindrance | Bulky substituents can hinder reaction at adjacent positions, favoring reaction at less sterically crowded sites. |

| Reaction Conditions | The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome of a reaction. For example, specific Lewis acids can promote reaction at a particular position. researchgate.net |

| Nature of the Reagent | The size and reactivity of the incoming electrophile or other reactant can affect where it attacks the aromatic ring. |

Synthesis and Investigation of Derivatives and Analogs

Aryl Bromide and Aryl Amine Functionalization

The presence of both an aryl bromide and a primary aryl amine on the 2-Bromo-4,5-dimethoxyaniline scaffold allows for a diverse range of chemical transformations. The aryl bromide can participate in cross-coupling reactions, while the amine group is amenable to reactions such as acylation, alkylation, and diazotization.

Researchers have explored these functionalities to create novel compounds. For instance, the amine group can be transformed into a sulfonamide. In one study, N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide was synthesized and subsequently alkylated at the sulfonamide nitrogen using 2-chloroacetonitrile. nih.gov This highlights the ability to selectively functionalize the amine group without disturbing the aryl bromide.

The reactivity of the amine group is also demonstrated in the synthesis of isoindolinones. This compound can be reacted with 2-formyl benzonitrile (B105546) in an electrochemical-induced cascade reaction to produce N-aryl isoindolinones. nih.gov

Furthermore, the aryl bromide can be a site for further modification. While specific examples directly using this compound are not detailed in the provided results, the general principle of using aryl halides in cross-coupling reactions is a cornerstone of modern organic synthesis. mit.edu This suggests the potential for introducing various substituents at the bromine-bearing position.

A study on a related compound, 3,5-dimethoxyaniline (B133145), showcases the synthesis of 2-aryl-4-quinolones. This involves the initial protection of the amine, followed by reactions that ultimately lead to a cyclized product. mdpi.com Such strategies could potentially be adapted for this compound, leveraging both the amine and the aromatic ring for complex heterocycle synthesis.

Phenethylamine (B48288) Analogs and Structural Modifications

This compound is a precursor to phenethylamine analogs, a class of compounds with significant interest in medicinal chemistry. The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine has been documented, providing a key intermediate for further derivatization. synquestlabs.com

One notable application is the synthesis of phenylpiperazine analogs. For example, 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine has been prepared from 2,5-dimethoxyaniline (B66101), followed by bromination. mdma.ch This multi-step synthesis first involves the reaction of the aniline (B41778) with bis(2-chloroethyl)amine (B1207034) to form the piperazine (B1678402) ring, which is then brominated. mdma.ch This demonstrates how the core aniline structure can be elaborated into more complex phenethylamine-like structures.

The synthesis of 2-bromo-4,5-dimethoxybenzenepropionitrile from 3,4-dimethoxybenzaldehyde (B141060) also provides a pathway to phenethylamine-related structures. google.com This process involves bromination, followed by the introduction of a nitrile group and subsequent reduction. google.com The resulting propionitrile (B127096) can be a precursor to the corresponding phenethylamine.

Halogenated Dimethoxyaniline Derivatives in Comparative Synthesis

The study of halogenated dimethoxyaniline derivatives allows for a comparative analysis of how different halogens influence the properties and reactivity of the resulting compounds. For instance, the synthesis of various halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles revealed that 6-chloro analogues were the most active in anticancer assays, while 9-methyl analogues were the least potent. mdpi.com This suggests that the nature and position of the halogen atom can significantly impact biological activity.

In the context of N-(5-methoxyphenyl)methoxybenzenesulphonamides, a series of compounds with methoxy (B1213986) and/or bromo substitutions were synthesized and evaluated for their cytotoxic effects. The 4-brominated 2,5-dimethoxyaniline derivatives were found to be particularly potent. nih.gov

The synthesis of a Schiff-base derivative, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, was achieved by reacting 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with 4-chloro-2,5-dimethoxyaniline (B1194742). scispace.com This highlights the use of halogenated anilines in creating complex molecular structures with potential applications in materials science and medicinal chemistry.

The table below provides a comparative overview of different halogenated dimethoxyaniline derivatives and their applications.

| Derivative | Application/Finding |

| 6-Chloro-2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles | Most active in anticancer assays compared to other halogenated analogs. mdpi.com |

| 4-Brominated 2,5-dimethoxyaniline sulfonamides | Potent cytotoxic compounds against human tumor cell lines. nih.gov |

| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | Synthesis of a new Schiff-base with potential nonlinear optical properties. scispace.com |

| 4-Chloro-2,5-dimethoxyaniline | Intermediate for the preparation of dyes and pigments. google.com |

Azo Dye Intermediates and Related Chromophores

Dimethoxyaniline derivatives, including halogenated variants, are important intermediates in the synthesis of azo dyes. 4-Chloro-2,5-dimethoxyaniline is explicitly mentioned as a crucial intermediate for producing a variety of yellow and red azo dyes through diazotization. google.com The general process for creating azo dyes involves the diazotization of an aromatic amine, such as a dimethoxyaniline derivative, followed by coupling with a suitable coupling component.

While a direct mention of this compound in azo dye synthesis was not found in the provided search results, its structural similarity to other dimethoxyaniline dye precursors suggests its potential utility in this field. The presence of the bromo and methoxy groups would influence the color and properties of the resulting dyes.

Precursors for Polymeric Materials

Substituted anilines, including dimethoxy derivatives, can be used as monomers for the synthesis of conducting polymers. For example, poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers with aniline have been synthesized through chemical polymerization. ias.ac.in These polymers exhibit improved solubility in common organic solvents compared to polyaniline. ias.ac.in The resulting polymers are highly planar and conjugated, with well-developed polaronic features. ias.ac.in

Although the direct use of this compound as a monomer for polymerization is not explicitly detailed, its structural similarity to 2,5-dimethoxyaniline suggests its potential as a monomer or co-monomer. The bromine atom could offer a site for post-polymerization modification or influence the electronic properties of the resulting polymer. Research on poly(o-methoxyaniline) further supports the use of substituted anilines in creating novel polymeric materials. acs.org

Other Advanced Organic Intermediates

This compound serves as a precursor for a variety of other advanced organic intermediates. For instance, it is used in the synthesis of antimalarial agents and benzene (B151609) derivatives with biological properties. biosynth.com It has also been implicated in cross-coupling reactions between carbazoles and acridinium (B8443388). biosynth.com

The compound is a key starting material for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, which is an intermediate for various flavonoid compounds. google.com Furthermore, it can be a precursor for 2-bromo-4,5-dimethoxyphenylacetic acid and 2-bromo-4,5-dimethoxyphenylacetonitrile. synquestlabs.com

A new, more sustainable synthesis route for this compound has been developed starting from the biorenewable substrate propylguaiacol, which is derived from lignin (B12514952). uantwerpen.be This approach avoids the use of hazardous nitration steps common in traditional syntheses. uantwerpen.be

The versatility of this compound is further demonstrated by its use in the synthesis of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, which can be further modified to create compounds with potential antitumor activity. nih.gov

The following table summarizes some of the advanced organic intermediates derived from this compound and their subsequent applications.

| Intermediate | Application |

| 2-Bromo-4,5-dimethoxybenzoic acid | Synthesis of flavonoids. google.com |

| 2-Bromo-4,5-dimethoxyphenethylamine | Precursor for phenethylamine analogs. synquestlabs.com |

| 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine | Phenethylamine analog. mdma.ch |

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Precursor for potential antitumor agents. nih.gov |

| N-aryl isoindolinones | Heterocyclic compounds. nih.gov |

| 2-bromo-4,5-dimethoxybenzenepropionitrile | Intermediate for phenethylamine-related structures. google.com |

Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Bromo-4,5-dimethoxyaniline, with each technique offering unique information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra, researchers can confirm the specific arrangement of atoms.

In ¹H NMR spectra of related dimethoxyaniline derivatives, the methoxy (B1213986) group protons (–OCH₃) typically appear as sharp singlets. For instance, in derivatives of this compound, chemical shifts for the methoxy protons are observed around δ 3.72-3.85 ppm. nih.gov The aromatic protons exhibit distinct signals in the downfield region, with their chemical shifts and splitting patterns being dictated by the electronic effects of the bromo, amino, and methoxy substituents. The amine (–NH₂) protons often present as a broad singlet. amazonaws.com

¹³C NMR spectroscopy provides complementary information, identifying each unique carbon environment within the molecule. The carbons bonded to electronegative oxygen and nitrogen atoms are shifted downfield. In similar structures, the methoxy carbons (–OCH₃) resonate around δ 55-56 ppm, while the aromatic carbons appear in the δ 100-150 ppm range. nih.gov The specific shifts of the aromatic carbons are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Typical NMR Data for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 7.0 |

| ¹H | Methoxy (-OCH₃) | 3.7 - 3.9 |

| ¹H | Amine (-NH₂) | Broad singlet, variable |

| ¹³C | Aromatic C-Br | ~107 |

| ¹³C | Aromatic C-N | ~140 |

| ¹³C | Aromatic C-O | 147 - 149 |

Note: Data is compiled from studies on closely related structures. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes.

Key absorptions include the N-H stretching vibrations of the primary amine group, which typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretches are observed just above 3000 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the methoxy groups are prominent around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is found in the 1250-1340 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching vibration in the lower frequency region of the spectrum, typically around 600 cm⁻¹. In a study of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, a derivative, characteristic peaks were observed at 3265 cm⁻¹ (N-H stretch), 1594 cm⁻¹, and 1510 cm⁻¹ (aromatic C=C stretch). nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1280 (asymmetric), 1020-1075 (symmetric) |

| Aryl Amine | C-N Stretch | 1250 - 1340 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore, absorbing UV light to promote electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the compound's conjugated system. For related dimethoxy-substituted indole (B1671886) structures, strong absorptions have been reported at wavelengths such as 254 nm and 335 nm. publish.csiro.au The electrochemical polymerization of the related 2,5-dimethoxyaniline (B66101) has been monitored using UV-Vis spectroscopy to observe the formation and electronic properties of the resulting polymer, indicating the electroactive nature of the aniline (B41778) core. grafiati.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition and exact mass of a molecule with very high accuracy. For this compound, HRMS can confirm its molecular formula, C₈H₁₀BrNO₂, by measuring its monoisotopic mass. The experimentally measured mass is compared to the theoretically calculated mass, and a match within a few parts per million (ppm) provides unambiguous confirmation of the chemical formula. amazonaws.com The calculated monoisotopic mass for this compound is 230.98949 Da. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀BrNO₂ | nih.gov |

| Calculated Monoisotopic Mass | 230.98949 Da | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, this technique has been successfully applied to its derivatives. For example, the structure of 2-(4'-bromophenyl)-4,6-dimethoxyindole, a product derived from a dimethoxyaniline, was unequivocally confirmed by X-ray diffraction studies. publish.csiro.aupublish.csiro.au Similarly, the crystal structure of a Schiff base formed from 4-chloro-2,5-dimethoxyaniline (B1194742) was elucidated, providing insights into the molecular geometry and packing within the crystal lattice, which is influenced by various intermolecular forces like hydrogen bonding and π-π stacking interactions. scispace.com These studies underscore the power of X-ray crystallography to verify substitution patterns on the aniline ring and understand the non-covalent forces that govern its solid-state architecture.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. This is especially relevant as aniline and its derivatives can be electrochemically polymerized to form conductive polymers. Studies on the closely related 2,5-dimethoxyaniline show that it can be electropolymerized to create poly(2,5-dimethoxyaniline) films. researchgate.net

Cyclic voltammetry of these systems reveals quasi-reversible redox processes, indicating that the material can be switched between different oxidation states. grafiati.com The resulting polymer films have been investigated for applications in biosensors. researchgate.net The electrochemical behavior, including oxidation and reduction potentials, provides insight into the electronic character of the monomer and its suitability as a precursor for electroactive materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Hartree-Fock, etc.)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to investigate the properties of 2-Bromo-4,5-dimethoxyaniline and related molecules. researchgate.netresearchgate.net These calculations offer a detailed picture of the molecule's geometry, electronic nature, and vibrational characteristics.

The geometry of a molecule is fundamental to its properties and reactivity. Theoretical calculations are used to find the most stable arrangement of atoms, known as the optimized geometry. For aniline (B41778) and its derivatives, computational methods like DFT and HF are used to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, in studies of similar substituted anilines, the B3LYP method with various basis sets such as 6-31G(d,p) and 6-311++G(d,p) has been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.netresearchgate.net The planarity of the aniline molecule can be influenced by the presence of substituent groups like the amino group. researchgate.net

Table 1: Representative Theoretical Methods for Molecular Geometry Optimization

| Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-311G(d,p) | Optimization of molecular geometry. scispace.com |

| Hartree-Fock (HF) | 6-31+G(d,p), 6-311++G(d,p) | Estimation of structural properties. researchgate.net |

This table is generated based on findings from related substituted aniline studies and represents common methods applicable to this compound.

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net For substituted anilines, the MEP can highlight the electron-rich and electron-poor areas, providing insights into potential intermolecular interactions. researchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. researchgate.netresearchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions. The Potential Energy Distribution (PED) is used to provide a detailed description of the contribution of each internal coordinate to a particular vibrational mode. researchgate.net For substituted anilines, DFT calculations have been shown to be more reliable than HF methods for vibrational studies. researchgate.net

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. researchgate.net These properties are calculated based on the vibrational frequencies and structural parameters obtained from the optimized geometry. The B3LYP method has been utilized for the computation of thermodynamic properties of substituted anilines. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, C-H···O, C-H···π, and π-π stacking interactions, play a significant role in the physical properties of the solid state. scispace.comresearchgate.net The crystal structure of a related compound, 4,5-dimethoxy-2-nitrobenzyl acetate, demonstrates how intermolecular C—H⋯O and π–π interactions can influence the packing of molecules. nih.gov In some cases, different packing arrangements can lead to polymorphism, where a compound exists in more than one crystalline form. nih.gov Analysis of crystal packing provides valuable information for the design of new materials with desired properties. scispace.com

Reaction Mechanism Studies and Kinetics Modeling

Understanding the mechanism of a chemical reaction is essential for optimizing reaction conditions and controlling product formation. acs.org Kinetic studies of reactions involving anilines and their derivatives have been conducted to elucidate their reaction mechanisms. For example, the oxidation of substituted anilines has been studied to understand the role of substituents on the reaction rate. researchgate.net These studies often involve determining the order of the reaction with respect to each reactant and catalyst, and examining the effect of temperature on the reaction rate to calculate thermodynamic parameters. researchgate.net Computational modeling can be used to investigate reaction pathways and transition states, providing a deeper understanding of the reaction mechanism at a molecular level.

Regioselectivity and Stereoselectivity Predictions

Theoretical and computational chemistry studies play a pivotal role in predicting the outcomes of chemical reactions involving this compound. These predictive models are crucial for understanding the regioselectivity and stereoselectivity of reactions, thereby guiding the synthesis of specific isomers of derivative compounds.

Regioselectivity Predictions

Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is a key consideration in reactions with this compound. The substitution pattern on the benzene (B151609) ring, with an amino group, a bromine atom, and two methoxy (B1213986) groups, dictates the electronic and steric environment, which in turn governs the position of further chemical modifications.

One of the primary examples of regioselectivity is observed during the synthesis of related compounds. For instance, the bromination of 3,4-dimethoxybenzaldehyde (B141060), a precursor with a similar substitution pattern, yields 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) with high selectivity. mdma.chgoogle.com This outcome is a direct consequence of the directing effects of the methoxy groups, which are ortho-, para-directing, and the aldehyde group, which is meta-directing. The position ortho to one methoxy group and meta to the aldehyde is sterically hindered, leading to preferential bromination at the 2-position.

Computational methods, such as Density Functional Theory (DFT), are employed to predict the most likely sites for electrophilic or nucleophilic attack. These calculations can determine the electron density at various positions on the aromatic ring, with higher electron density indicating a more favorable site for electrophilic substitution. The stability of positional isomers can also be computationally evaluated, where significant differences in stability can arise from steric strain. For example, the bromine at the 2-position in 2-Bromo-3,5-dimethoxyaniline results in greater steric strain and instability compared to its 4-bromo isomer.

In a computational screening of aryl azides derived from various bromoanilines, the highest occupied molecular orbital (HOMO) energy (EHOMO) was calculated to predict reactivity. escholarship.org A higher EHOMO value generally corresponds to a greater propensity to react with an electrophile. Such computational screenings are instrumental in selecting the most promising candidates for specific synthetic applications. escholarship.org

The table below illustrates the predicted regioselectivity for electrophilic aromatic substitution on this compound based on the directing effects of the existing substituents.

| Position on Benzene Ring | Activating/Deactivating Effect | Predicted Reactivity for Electrophilic Substitution |

| 3 | Ortho to -OCH3, Meta to -NH2, Meta to -Br | Moderately activated, but sterically hindered |

| 6 | Ortho to -NH2, Meta to -OCH3, Meta to -Br | Strongly activated |

This table is generated based on established principles of electrophilic aromatic substitution.

Stereoselectivity Predictions

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect that can be predicted using computational models, particularly for reactions that create new chiral centers. While this compound itself is not chiral, it is often used as a building block in the synthesis of more complex, biologically active molecules that are.

Docking studies, a form of computational modeling, are used to predict how a molecule will bind to a protein or other receptor. In a study of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which includes derivatives of this compound, docking simulations suggested a specific binding mode to the colchicine (B1669291) site of tubulin. tandfonline.comsemanticscholar.org This binding preference can be highly stereoselective, favoring one enantiomer or diastereomer over others. Such studies are vital in the design of new therapeutic agents. tandfonline.comsemanticscholar.org

Furthermore, computational chemistry can be used to elucidate the mechanisms of stereoselective reactions. By calculating the energies of different transition states, chemists can predict which stereoisomeric product will be favored. For example, in a study of an enantioselective four-component reaction, DFT calculations were used to compare the energies of the transition states leading to different stereoisomers. The calculations revealed that the preferred product was formed via a transition state stabilized by non-covalent interactions, such as C-H…π and C-H…O bonds. nih.gov This type of analysis provides a deep understanding of the factors controlling stereoselectivity. nih.gov

The following table outlines the computational approaches used to predict stereoselectivity in reactions involving derivatives of this compound.

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Predicting the binding of a ligand to a biological target (e.g., tubulin) | Preferred binding orientation and conformation of the ligand |

| Transition State Analysis (e.g., using DFT) | Determining the lowest energy pathway for a stereoselective reaction | The major stereoisomer formed in the reaction |

This table summarizes common computational techniques and their applications in predicting stereoselectivity.

Applications and Synthetic Utility in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The inherent reactivity of 2-bromo-4,5-dimethoxyaniline makes it an ideal precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents and natural products.

The quinoline (B57606) ring system is a prominent scaffold in a multitude of biologically active compounds. Classic synthetic methods like the Combes, Doebner-Miller, and Knorr syntheses often employ anilines as key starting materials. iipseries.org For instance, the Knorr quinoline synthesis can utilize 4-amino-6-bromoveratrole (an alternative name for this compound) and ethyl acetoacetate (B1235776) in the presence of sulfuric acid to generate quinoline derivatives. iipseries.org The general principle of these reactions involves the condensation of the aniline (B41778) with a β-dicarbonyl compound, followed by acid-catalyzed cyclization and dehydration to form the quinoline core. The presence of the bromo and methoxy (B1213986) groups on the aniline ring allows for the synthesis of highly substituted quinoline derivatives with potential for further chemical modification. researchgate.net

| Quinoline Synthesis Method | Reactants | Key Conditions | Product Type |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl) | 2,4-Disubstituted quinoline derivatives |

| Knorr Synthesis | Aniline, β-Ketoester | Acid catalyst (e.g., H₂SO₄) | 2-Hydroxyquinoline (Quinolone) |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid |

This table provides a general overview of classical quinoline syntheses where anilines like this compound can be employed.

The structural framework of tetrahydropyrroloquinolines is another important heterocyclic system accessible from aniline derivatives. While specific examples detailing the direct use of this compound in the synthesis of tetrahydropyrroloquinolines are not prevalent in the provided search results, the general synthetic strategies for quinolines can often be adapted to produce their partially saturated analogs.

This compound is a precursor for the synthesis of aminoflavones and quinolones, which are known to interact with the colchicine (B1669291) binding site on tubulin and exhibit antimitotic properties. acs.org The synthesis of these compounds often involves the use of acetylated dimethoxyaniline as a key intermediate. acs.org The transformation of 2-aryl-1,2,3,4-tetrahydro-4-quinolones to 2-aryl-4-quinolones can be achieved through oxidation. researchgate.net Furthermore, various modern synthetic methods, including copper-catalyzed and palladium-catalyzed reactions, have been developed for the efficient synthesis of 4-quinolones from anilines and other starting materials. organic-chemistry.orgdntb.gov.ua

Synthesis of Biologically Relevant Scaffolds and Analogs

The application of this compound extends to the synthesis of molecules with specific biological activities, highlighting its importance in medicinal chemistry. biosynth.com

This compound has been identified as a key intermediate in the optimization of antimalarial agents. biosynth.com Its role as a synthetic intermediate allows for the preparation of benzene (B151609) derivatives with biological properties relevant to the treatment of malaria. biosynth.com The presence of the bromo and methoxy groups on the aniline ring influences the lipophilicity and electronic properties of the resulting molecules, which can be crucial for their interaction with biological targets.

Derivatives of this compound have shown significant promise as tubulin inhibitors and antimitotic agents. tandfonline.comnih.gov A study on N-(5-methoxyphenyl)methoxybenzenesulphonamides revealed that compounds incorporating a 4-bromo-2,5-dimethoxyphenyl moiety are potent inhibitors of tubulin polymerization. tandfonline.comcsic.essemanticscholar.org These compounds interfere with the mitotic machinery of cancer cells, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis. tandfonline.comnih.govtandfonline.com The 4-brominated 2,5-dimethoxyaniline (B66101) series, in particular, demonstrated high cytotoxicity against various human tumor cell lines. tandfonline.comnih.govcsic.es Docking studies suggest that these compounds bind to the colchicine site of tubulin, a well-established target for anticancer drugs. tandfonline.comnih.govtandfonline.com

| Compound Series | Key Structural Feature | Biological Activity | Mechanism of Action |

| N-(5-methoxyphenyl)methoxybenzenesulphonamides | 4-Bromo-2,5-dimethoxyphenyl group | Potent inhibitors of cell proliferation | Inhibition of tubulin polymerization |

| N-(5-methoxyphenyl)methoxybenzenesulphonamides | 4-Bromo-2,5-dimethoxyphenyl group | Antitumor agents | Interference with mitotic machinery, G2/M arrest, apoptosis |

This table summarizes the findings on the biological activity of sulphonamide derivatives incorporating the this compound scaffold.

Materials Science Applications (e.g., Electrochromic Polymers)

While direct, extensive research on the application of this compound in materials science is not widely documented, its structural similarity to other aniline derivatives, such as 2,5-dimethoxyaniline (DMA), suggests its potential as a precursor for synthesizing electrochromic polymers. scielo.br Electrochromic materials are capable of changing their color in a persistent and reversible manner when a voltage is applied. scielo.br This property makes them suitable for a variety of applications, including smart windows, nonemissive displays, and rearview mirrors. scielo.br

The study of poly(2,5-dimethoxyaniline) (PDMA), derived from the closely related 2,5-dimethoxyaniline, provides a strong indication of the potential properties that a polymer derived from this compound might exhibit. scielo.br PDMA has been synthesized through electrochemical polymerization and has been shown to be a promising material for electrochromic devices. scielo.br

Key Research Findings on a Structurally Similar Polymer (PDMA):

Electrochemical Synthesis: PDMA can be synthesized by the electrochemical polymerization of 2,5-dimethoxyaniline on an indium tin oxide (ITO) glass electrode. scielo.br The formation of a conductive and electroactive polymer on the electrode surface is indicated by a gradual increase in current intensity during sequential cycles of applied potential. scielo.br

Electrochromic Properties: PDMA films exhibit reversible color changes depending on their redox state. scielo.br Upon switching the electrical potential, the film can transition between a fully reduced yellow state and a fully oxidized blue state. scielo.br

Response Time: The time it takes for the color change to occur, known as the response time, is a critical factor for electrochromic devices. For PDMA films, the response time can be controlled by the applied potential and the type of electrolyte used. scielo.br Studies have shown that a faster response time of less than 2 seconds can be achieved at an applied potential of 1.6 V in a sulfuric acid electrolyte. scielo.br

Polymer Characterization: The successful polymerization of PDMA has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), cyclic voltammetry, and UV-Vis spectrophotometry. scielo.br

The introduction of a bromine atom onto the aniline ring, as in this compound, could potentially modify the electronic and, consequently, the electrochromic properties of the resulting polymer. The bromine atom, being an electron-withdrawing group, could influence the oxidation potential of the monomer and the stability and color of the different redox states of the polymer.

Further research into the synthesis and characterization of poly(this compound) is necessary to fully understand its potential in materials science, particularly in the development of novel electrochromic polymers with tailored properties.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 2-Bromo-4,5-dimethoxyaniline typically involves the direct bromination of 4,5-dimethoxyaniline. While effective, this method can present challenges in terms of regioselectivity and the use of hazardous reagents like elemental bromine. Future research is focused on developing greener, more efficient, and scalable synthetic pathways.

The development of continuous flow reactor technologies for the industrial-scale production of this compound is another key area of research. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved purity, and enhanced safety compared to traditional batch processes.

Future research will likely focus on optimizing these flow processes, potentially incorporating catalytic systems to further enhance efficiency. The table below outlines a comparison of potential synthetic strategies.

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Strategy | Reagents | Potential Advantages | Research Challenges |

|---|---|---|---|

| Classical Bromination | 4,5-Dimethoxyaniline, Bromine, Acetic Acid | Well-established procedure. | Use of hazardous bromine, potential for side products. |

| NBS Bromination | 4,5-Dimethoxyaniline, N-Bromosuccinimide | Milder reaction conditions, easier handling of reagents. | Optimization of reaction conditions for high selectivity. |

| Flow Chemistry | 4,5-Dimethoxyaniline, Brominating Agent | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

| Alternative Routes | Starting from lignin-derived monomers. uantwerpen.be | Utilizes renewable feedstocks, avoids nitration. uantwerpen.be | Multi-step synthesis, development of efficient catalysts. |

Exploration of New Reactivity Patterns and Catalytic Systems

The functional groups of this compound—the bromo substituent and the amino group—are ripe for exploitation in a variety of chemical transformations, particularly in the realm of transition metal catalysis.

The bromine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse molecular architectures. Future research will likely focus on employing novel and more efficient catalyst systems, including those based on palladium and copper, to broaden the scope of these transformations. sorbonne-universite.frbohrium.com The development of catalysts that are more resistant to deactivation and can operate under milder conditions is a key goal. mit.edu

The amino group can direct C-H activation reactions, providing a powerful tool for the regioselective functionalization of the aromatic ring. Research into photocatalytic and organocatalytic systems for C-H chlorination of substituted anilines showcases the potential for developing novel reactivity patterns. rsc.org The exploration of such catalytic systems with this compound could lead to the efficient synthesis of highly functionalized derivatives.

The interplay between the different functional groups on the ring can also lead to unique reactivity. For instance, the presence of the methoxy (B1213986) groups can influence the electronic properties of the aniline (B41778), affecting its reactivity in various transformations. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalytic System | Potential Products | Future Research Focus |

|---|---|---|---|

| Suzuki Coupling | Palladium-based catalysts | Biaryl compounds | Development of more active and stable catalysts. |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Di- and tri-arylamines | Expansion of the amine scope and functional group tolerance. |

| Heck Reaction | Palladium-based catalysts | Substituted styrenes | Control of regioselectivity and stereoselectivity. |

| Copper-Catalyzed Coupling | Copper-based catalysts | Heterocyclic compounds sorbonne-universite.fr | Use of earth-abundant metals, milder reaction conditions. |

| Photoredox Catalysis | Organic dyes, light | C-H functionalized anilines rsc.org | Exploration of novel photocatalysts and reaction pathways. |

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern drug discovery and materials science. For this compound, computational methods can be employed to design novel derivatives with specific biological activities or material properties.

By using techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, researchers can predict how modifications to the core structure of this compound will affect its properties. For instance, computational studies on substituted anilines have been used to predict their metabolic fate, which is crucial in drug design. nih.gov Similar approaches could be applied to derivatives of this compound to design compounds with improved pharmacokinetic profiles.

In the context of materials science, computational screening can identify derivatives with desirable electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The design of para-quinone-based inhibitors for redox regulation, starting from a related dimethoxyaniline, highlights the power of computational design in generating novel bioactive molecules. nih.gov

Future research will likely involve the use of more sophisticated computational models, including machine learning and artificial intelligence, to accelerate the design and discovery of new functionalized derivatives of this compound.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The structural features of this compound make it an ideal candidate for the development of novel MCRs.

The amino group can participate in a variety of MCRs, such as the Ugi and Passerini reactions. The bromo substituent can be used in subsequent or tandem reactions, such as cross-coupling, to further functionalize the molecule. For example, a multicomponent reaction could be designed where the aniline first participates in an imine formation, followed by an intramolecular cyclization involving the bromo group.

Cascade or tandem reactions, where multiple bond-forming events occur sequentially in a one-pot process, are another exciting area of research. Palladium-catalyzed tandem reactions involving anilines and bromoalkynes have been developed for the synthesis of indoles. researchgate.net Applying similar strategies to this compound could provide efficient access to complex heterocyclic scaffolds. The development of carbonylative double cyclization reactions with bromoanilines also opens up possibilities for creating polycyclic systems. mdpi.com

The challenge and opportunity lie in designing novel MCRs and cascade processes that leverage the unique reactivity of this compound to build intricate molecular architectures in a single step. The integration of this building block into such efficient synthetic strategies holds immense promise for the discovery of new pharmaceuticals and functional materials. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-4,5-dimethoxyaniline and ensuring purity?

- Methodological Answer : Synthesis typically involves bromination of 4,5-dimethoxyaniline under controlled conditions. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetonitrile at room temperature has been employed to generate derivatives, followed by purification via silica gel chromatography with hexanes/ethyl acetate gradients to isolate the product . Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via NMR (δ 3.84–3.88 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) is critical .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store in a dark, inert atmosphere (e.g., argon) at room temperature to avoid photodegradation and oxidative decomposition. Use airtight containers to minimize air exposure, as brominated anilines are sensitive to air and moisture . Stability tests under varying temperatures (e.g., 4°C vs. 25°C) are recommended to establish optimal storage protocols.

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm) .

- Infrared (IR) Spectroscopy : Detect functional groups like C-Br stretches (~600 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M]+ calcd for C₈H₁₀BrNO₂: 232.07) .

- HPLC : Assess purity using reverse-phase columns and UV detection at λ ~254 nm.

Advanced Research Questions

Q. How is this compound utilized in the synthesis of antimalarial compounds?

- Methodological Answer : It serves as a key intermediate in synthesizing N,N-bis[2-(ethylamino)ethyl] derivatives. For example, coupling with ethylene diamine derivatives via reductive amination (using NaBH(OAc)₃) yields compounds with liver-stage antimalarial activity. Post-synthetic modifications, such as sulfonation, enhance bioavailability. Purification via column chromatography (hexanes/EtOAc) and structural validation by ¹H NMR are essential .

Q. What strategies can mitigate unexpected exothermic reactions during reactions involving brominated aniline derivatives?

- Methodological Answer :

- Temperature Control : Conduct reactions under ice baths or controlled heating (e.g., <50°C) to prevent thermal runaway.

- Venting Systems : Use reflux condensers with nitrogen bleed valves to dissipate gases.

- Small-Scale Pilot Reactions : Test reactivity on milligram scales before scaling up. Historical data show brominated anilines can decompose explosively during distillation if overheated .

Q. How can the mutagenic potential of this compound be assessed using in vitro models?

- Methodological Answer : Use the Ames test (bioluminescent Salmonella reverse mutation assay) to evaluate mutagenicity. Prepare serial dilutions of the compound in DMSO and incubate with histidine-deficient Salmonella typhimurium strains (TA98, TA100). Measure revertant colonies after 48 hours; a ≥2-fold increase over solvent controls indicates mutagenic potential. Include positive controls (e.g., sodium azide) for validation .

Q. What are the mechanistic insights into the reactivity of brominated dimethoxyanilines in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. For example, reaction with boronic acid pinacol esters (e.g., (E)-2-ethoxyvinylboronic acid) in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ base yields substituted tetrahydroisoquinolines. Density functional theory (DFT) studies suggest that electron-donating methoxy groups stabilize the transition state, enhancing coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.